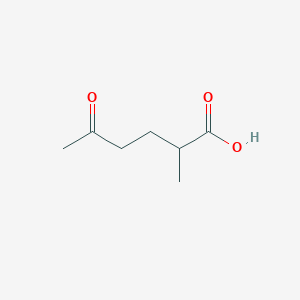

2-Methyl-5-oxohexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-methyl-5-oxohexanoic acid |

InChI |

InChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

RJKCQJNOJDMYEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 2-Methyl-5-oxohexanoic acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and hypothetical metabolic pathways.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is derived from its six-carbon (hexanoic acid) parent chain, with a methyl group located at the second carbon atom and a ketone (oxo) group at the fifth position. The carboxylic acid group is designated as the first carbon.

The chemical formula for this compound is C₇H₁₂O₃.[2] Its structure combines the functionalities of a carboxylic acid and a ketone. The presence of a chiral center at the second carbon atom indicates that this compound can exist as two different enantiomers, (S)-2-methyl-5-oxohexanoic acid and (R)-2-methyl-5-oxohexanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Chemical Formula | C₇H₁₂O₃ | [2] |

| Boiling Point | 278.2 °C at 760 mmHg | [3] |

| Density | 1.058 g/cm³ | [3] |

| Flash Point | 136.3 °C | [3] |

| XLogP3 | 0.3 | [1] |

| Exact Mass | 144.078644241 Da | [1] |

Experimental Protocols: A Representative Synthesis

Objective: To synthesize this compound via the oxidation of 2-methyl-5-hydroxyhexanoic acid.

Materials:

-

2-methyl-5-hydroxyhexanoic acid

-

Pyridinium chlorochromate (PCC) or a similar oxidizing agent

-

Dichloromethane (anhydrous)

-

Silica gel

-

Ethyl acetate

-

Hexane

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methyl-5-hydroxyhexanoic acid in anhydrous dichloromethane.

-

Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in small portions. The reaction is typically carried out at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Biological Significance and Metabolic Pathway

While specific signaling pathways involving this compound are not well-documented, its structure as a methyl-branched fatty acid suggests a potential role in fatty acid metabolism.[4][5] It is plausible that this compound could be a substrate or an intermediate in metabolic processes, such as beta-oxidation.

The following diagram illustrates a hypothetical involvement of this compound in a modified beta-oxidation pathway. Branched-chain fatty acids often require additional enzymatic steps for their complete degradation compared to their straight-chain counterparts.

Caption: Hypothetical metabolic fate of this compound.

This proposed pathway begins with the activation of this compound to its CoA ester in the cytosol. Following transport into the mitochondrial matrix via the carnitine shuttle, it would undergo a modified beta-oxidation cycle. Due to the methyl branch, this process would likely yield propionyl-CoA in addition to the standard acetyl-CoA, which then enters the TCA cycle for energy production.

Conclusion

This compound is a keto-carboxylic acid with potential applications in chemical synthesis and as a subject of metabolic studies. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals. Further investigation into its specific biological activities and synthetic routes is warranted to fully elucidate its potential in drug development and other scientific disciplines.

References

- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. (2S)-2-methyl-5-oxohexanoic acid|lookchem [lookchem.com]

- 4. Buy this compound [smolecule.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Methylhexanoic acid (HMDB0031594) [hmdb.ca]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Methyl-5-oxohexanoic acid, a valuable keto acid with applications in various research and development sectors. The document details established synthetic methodologies, including the Acetoacetic Ester Synthesis, Malonic Ester Synthesis, and a potential Michael Addition route. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting. This guide is intended to be a key resource for chemists and researchers involved in organic synthesis and drug discovery.

Introduction

This compound is a carboxylic acid containing a ketone functional group. Its structure lends itself to a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the methyl group and the ketone moiety offers opportunities for stereoselective reactions and further functionalization. This guide will explore the primary synthetic pathways to this versatile compound.

Synthetic Pathways

Three principal synthetic routes for this compound are discussed below. Each pathway offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.

Acetoacetic Ester Synthesis

The Acetoacetic Ester Synthesis is a classic and highly effective method for the preparation of ketones and substituted acetic acids. This route utilizes the acidic α-hydrogens of a β-ketoester for alkylation, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Caption: Acetoacetic Ester Synthesis Pathway.

Malonic Ester Synthesis

Similar to the acetoacetic ester route, the Malonic Ester Synthesis employs a soft enolate for alkylation. This method is particularly useful for synthesizing carboxylic acids.

Reaction Scheme:

Caption: Malonic Ester Synthesis Pathway.

Michael Addition

A plausible alternative route involves the Michael addition of an enolate to an α,β-unsaturated ketone. This conjugate addition is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

Caption: Michael Addition Pathway.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Acetoacetic Ester Synthesis. Protocols for the other routes would follow similar principles of enolate formation, alkylation, and hydrolysis/decarboxylation.

Synthesis of Ethyl 2-methyl-5-oxohexanoate via Acetoacetic Ester Synthesis

Workflow:

Caption: Experimental workflow for the synthesis of the ester intermediate.

Procedure:

-

Preparation of Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at 0 °C. After the addition is complete, allow the mixture to stir for 30 minutes. Subsequently, add methyl iodide (1 equivalent) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Second Alkylation: Prepare a fresh solution of sodium ethoxide as in step 1. To this, add the crude ethyl 2-methylacetoacetate from the previous step. After stirring for 30 minutes at 0 °C, add 1-bromo-3-butanone (1 equivalent) dropwise. The reaction mixture is then heated to reflux for 12 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, ethyl 2-methyl-5-oxohexanoate, is purified by vacuum distillation.

Hydrolysis and Decarboxylation to this compound

Procedure:

-

Saponification: The purified ethyl 2-methyl-5-oxohexanoate is refluxed with an excess of a 10% aqueous solution of sodium hydroxide for 4 hours.

-

Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The acidified mixture is then gently heated to induce decarboxylation, which is observed by the evolution of carbon dioxide.

-

Extraction and Purification: After gas evolution ceases, the mixture is cooled and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be further purified by vacuum distillation or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol [1] |

| CAS Number | 54248-02-1[1] |

| Appearance | Colorless liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts based on analogous structures: δ 10-12 (s, 1H, COOH), 2.5-2.7 (m, 1H, CH), 2.4-2.6 (t, 2H, CH₂CO), 2.1 (s, 3H, COCH₃), 1.7-1.9 (m, 2H, CH₂), 1.2 (d, 3H, CH₃) |

| ¹³C NMR | Predicted shifts based on analogous structures: δ ~208 (C=O, ketone), ~180 (C=O, acid), ~40 (CH), ~30 (CH₂CO), ~30 (COCH₃), ~25 (CH₂), ~15 (CH₃) |

| Mass Spec (EI) | Key m/z values for a similar compound (methyl 5-oxohexanoate): 144 (M+), 113, 101, 85, 74, 59, 43[2] |

| IR (cm⁻¹) | Characteristic absorptions based on functional groups: 2500-3300 (broad, O-H stretch), ~1710 (C=O stretch, ketone), ~1700 (C=O stretch, acid)[3][4] |

Note: The NMR data presented are predicted values based on the analysis of similar chemical structures. Experimental verification is recommended.

Conclusion

This technical guide has outlined the primary synthetic strategies for the preparation of this compound. The Acetoacetic Ester and Malonic Ester syntheses represent robust and well-established methods, while the Michael Addition offers a convergent and potentially efficient alternative. The provided experimental protocols and data serve as a valuable resource for researchers in the field of organic synthesis, enabling the reliable production of this important chemical intermediate for further investigation and application in drug development and other scientific endeavors.

References

An In-depth Technical Guide to 2-Methyl-5-oxohexanoic Acid

CAS Number: 54248-02-1

This technical guide provides a comprehensive overview of 2-Methyl-5-oxohexanoic acid, consolidating available data for researchers, scientists, and professionals in drug development. Due to the limited specific research on this compound, this guide also includes contextual information from related compounds to offer a broader understanding.

Chemical Identity and Properties

This compound is an organic compound featuring a carboxylic acid and a ketone functional group.[1] Its structure includes a methyl group at the alpha-position to the carboxyl group, which introduces a chiral center.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-Oxo-2-methylhexanoic acid, 2-methyl-5-ketohexanoic acid | PubChem |

| CAS Number | 54248-02-1 | PubChem |

| Molecular Formula | C₇H₁₂O₃ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| Canonical SMILES | CC(CCC(=O)C)C(=O)O | PubChem |

| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 144.078644241 | PubChem |

| Monoisotopic Mass | 144.078644241 | PubChem |

| Topological Polar Surface Area | 54.4 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

Spectral and Analytical Data

Detailed spectral data for this compound is available through various databases. This information is crucial for the identification and characterization of the compound.

Table 2: Available Spectral Data

| Data Type | Source | Reference/Link |

| ¹³C NMR | SpectraBase | --INVALID-LINK-- |

| GC-MS | PubChem, SpectraBase | --INVALID-LINK--, --INVALID-LINK-- |

| IR | PubChem, SpectraBase | --INVALID-LINK--, --INVALID-LINK-- |

Note: Access to the full datasets may require a subscription to the respective databases.

Synthesis and Reactivity

Potential Synthetic Approaches:

-

Oxidation of 2-methyl-5-hydroxyhexanoic acid: The corresponding secondary alcohol could be oxidized using standard reagents like chromic acid or pyridinium chlorochromate (PCC) to yield the ketone.

-

Alkylation of a β-keto ester: A multi-step synthesis could involve the alkylation of a suitable β-keto ester, followed by hydrolysis and decarboxylation.

-

Reaction of α-morpholinonitriles with methyl acrylate: A method has been described for the synthesis of α-methyl-γ-keto acids involving the reaction of an anion derived from an α-morpholinonitrile with methyl acrylate.[2]

Chemical Reactivity:

The presence of both a carboxylic acid and a ketone functional group allows for a range of chemical transformations:

-

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and biological evaluation of this compound have not been identified in the public domain. However, a generalized workflow for a potential synthesis is presented below.

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Metabolism

There is a significant lack of specific data regarding the biological activity and metabolic fate of this compound. It is speculated that, due to its structure, it may play a role in fatty acid metabolism.

Branched-chain α-keto acids are known intermediates in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[3][4] This process is crucial for energy production. The initial step in BCAA metabolism is transamination to the corresponding α-keto acid, which is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[4][5][6]

Branched-Chain Amino Acid Catabolism Pathway:

References

- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 6. m.youtube.com [m.youtube.com]

The Enigmatic Biological Profile of 2-Methyl-5-oxohexanoic Acid: A Molecule in Search of a Function

Despite its defined chemical structure, 2-Methyl-5-oxohexanoic acid remains a molecule of unknown biological significance. A thorough review of available scientific literature and databases reveals a significant gap in our understanding of its metabolic fate, signaling roles, and any potential association with physiological or pathological processes. This technical overview candidly presents the current state of knowledge, or lack thereof, to guide future research endeavors into this chemical entity.

Physicochemical Properties

Before delving into the biological void, it is pertinent to summarize the known chemical and physical characteristics of this compound. This information is primarily derived from chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 54248-02-1 | PubChem[1] |

| Synonyms | 5-Oxo-2-methylhexanoic acid, 2-methyl-5-ketohexanoic acid | PubChem[1] |

The Biological Question Mark

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Web of Science, yielded no specific studies detailing the biological role of this compound. The compound is not listed as a known metabolite in major human metabolic databases, nor is it implicated in any characterized signaling pathways. This profound lack of information prevents the construction of any metabolic or signaling diagrams as requested.

While it is tempting to extrapolate potential functions from structurally similar molecules, such as other branched-chain fatty acids or keto acids, doing so would be purely speculative and scientifically unsound. The unique combination of a methyl branch at the alpha-position and a ketone at the 5-position could confer specific properties and metabolic routes that are not shared by its chemical relatives.

Methodologies for Future Investigation

Given the absence of established biological data, this section outlines potential experimental approaches that could be employed to elucidate the role of this compound. These are hypothetical workflows designed to generate the foundational data currently missing from the scientific record.

In Vitro Metabolic Studies

To determine if this compound is a metabolic intermediate, a logical first step would be to incubate the compound with various cellular and subcellular preparations.

Experimental Workflow: In Vitro Metabolism Assay

Caption: Workflow for identifying potential metabolites of this compound.

Cellular Signaling Assays

To investigate potential signaling roles, cells from various lineages could be treated with this compound, followed by analysis of common signaling pathways.

Experimental Workflow: Cellular Signaling Screen

Caption: Workflow for screening the effects of this compound on cellular signaling.

Conclusion and Future Directions

References

The Uncharted Territory: A Technical Guide to the Putative Metabolic Pathway of 2-Methyl-5-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-oxohexanoic acid is a methyl-branched keto acid whose metabolic fate is not explicitly detailed in current scientific literature. This technical guide synthesizes information from related metabolic pathways, primarily those of branched-chain fatty acids and keto acids, to propose a putative metabolic pathway for this compound. Drawing parallels from established biochemical principles, we delineate a hypothesized sequence of enzymatic reactions, potential intermediates, and cellular locations for its catabolism. This document also provides a compendium of established experimental protocols that can be adapted to investigate and validate the proposed pathway, with a focus on mass spectrometry-based techniques and enzymatic assays. All quantitative data from analogous pathways are summarized, and key conceptual frameworks are visualized using signaling pathway diagrams.

Introduction

The metabolism of xenobiotics and unconventional fatty acids is a critical area of research in drug development and toxicology. This compound, a molecule featuring both a methyl branch and a keto group, presents a unique metabolic challenge. While its specific catabolic route is uncharacterized, its structural similarity to endogenous metabolites, such as branched-chain keto acids derived from amino acid catabolism and intermediates of fatty acid oxidation, provides a strong foundation for a hypothesized metabolic pathway. Understanding this pathway is crucial for predicting its biological activity, potential toxicity, and pharmacokinetic profile.

Proposed Metabolic Pathway of this compound

Based on the metabolism of analogous compounds, we propose a multi-step metabolic pathway for this compound occurring primarily within the mitochondria and potentially involving peroxisomes. The pathway likely initiates with the reduction of the keto group, followed by activation to a coenzyme A (CoA) thioester, and subsequent degradation via a modified β-oxidation spiral.

Key Stages of the Putative Pathway

-

Reduction of the Keto Group: The initial step is hypothesized to be the reduction of the 5-oxo group to a hydroxyl group, catalyzed by a ketoacyl reductase, yielding 2-Methyl-5-hydroxyhexanoic acid. This reaction would likely utilize NADH or NADPH as a reducing equivalent.

-

Activation to Acyl-CoA: The resulting hydroxy acid is then activated to its corresponding CoA thioester, 2-Methyl-5-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase. This ATP-dependent reaction is a prerequisite for transport into the mitochondria and subsequent oxidation.

-

Mitochondrial β-Oxidation: The 2-Methyl-5-hydroxyhexanoyl-CoA would then undergo a series of reactions analogous to the β-oxidation of fatty acids. The presence of a methyl group at the α-carbon (position 2) prevents direct β-oxidation. Therefore, an initial α-hydroxylation followed by decarboxylation, or an alternative oxidation pathway, would be necessary to remove the methyl group and allow the subsequent rounds of β-oxidation to proceed.

-

Final Products: The ultimate products of this catabolic spiral are expected to be acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

Visualization of the Putative Metabolic Pathway

The following diagram illustrates the hypothesized metabolic cascade for this compound.

The Enigmatic Presence of 2-Methyl-5-oxohexanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 2-Methyl-5-oxohexanoic acid, a branched-chain keto acid. While direct evidence of its presence in natural sources remains elusive, the identification of structurally similar compounds in plant extracts suggests its potential existence. This document summarizes the indirect evidence, proposes a hypothetical biosynthetic pathway, outlines detailed experimental protocols for its detection and quantification, and discusses its potential, though currently uncharacterized, role in biological signaling. This guide aims to provide a foundational resource for researchers interested in exploring the natural origins and biological significance of this intriguing molecule.

Introduction

This compound is a C7 branched-chain fatty acid containing a ketone functional group. Its structure suggests potential involvement in lipid metabolism and cellular signaling. However, a comprehensive review of the scientific literature reveals a conspicuous absence of direct reports on its isolation from natural sources. This guide synthesizes the available indirect evidence and provides a framework for future research into its natural occurrence and function.

Evidence for Natural Occurrence: An Extrapolative Approach

Direct identification of this compound in natural matrices has not been documented in peer-reviewed literature. However, the detection of structurally related compounds provides a compelling argument for its potential natural synthesis.

A key piece of evidence comes from the phytochemical analysis of the medicinal plant Citrullus colocynthis (bitter apple). A methanolic extract of its fruit was found to contain the methyl ester of hexanoic acid, 2-isopropyl-2-methyl-5-oxo- [1]. This compound shares the same carbon backbone and the ketone at the 5-position, differing only in the substitution at the 2-position.

Furthermore, a gas chromatography-mass spectrometry (GC-MS) analysis of a mixture of unspecified plant extracts detected the presence of 2-Propyl-5-oxohexanoic acid . While the specific plant source was not identified, this finding further supports the existence of 2-alkyl-5-oxohexanoic acid derivatives in the plant kingdom.

These findings are summarized in the table below.

| Compound | Natural Source/Context | Analytical Method |

| Hexanoic acid, 2-isopropyl-2-methyl-5-oxo-, methyl ester | Methanolic fruit extract of Citrullus colocynthis | GC-MS |

| 2-Propyl-5-oxohexanoic acid | Mixture of unspecified plant extracts | GC-MS |

Hypothetical Biosynthesis

The biosynthesis of this compound has not been experimentally elucidated. However, based on established principles of branched-chain fatty acid and keto acid metabolism in microorganisms and plants, a plausible pathway can be proposed. This hypothetical pathway initiates from the branched-chain amino acid, leucine.

Proposed Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway of this compound from leucine.

This proposed pathway involves:

-

Transamination of leucine to α-ketoisocaproate.

-

Oxidative decarboxylation to isovaleryl-CoA.

-

A series of reactions analogous to β-oxidation or other fatty acid metabolic pathways could then lead to the formation of the six-carbon backbone with the ketone at the 5-position.

Proposed Experimental Protocols for Detection and Quantification

The detection and quantification of this compound from natural sources would require a robust analytical workflow. Given its keto and carboxylic acid functionalities, derivatization is essential for analysis by GC-MS.

Extraction

A standard Soxhlet extraction or a more modern technique like pressurized liquid extraction (PLE) using a moderately polar solvent such as ethyl acetate or a methanol/dichloromethane mixture would be suitable for extracting the compound from a plant or microbial matrix.

Derivatization for GC-MS Analysis

To increase volatility and thermal stability for GC-MS analysis, a two-step derivatization process is recommended.[2][3]

-

Methoximation: The keto group is first protected by reacting the extract with methoxyamine hydrochloride in pyridine. This step prevents enolization and the formation of multiple derivatives.

-

Silylation: The carboxylic acid group is then derivatized to its trimethylsilyl (TMS) ester using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Analysis

The derivatized sample can be analyzed using a standard GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms). The mass spectrum of the derivatized this compound would be expected to show characteristic fragments that can be used for its identification. PubChem provides a reference GC-MS spectrum for the underivatized compound which can serve as a starting point for identifying key fragmentation patterns.[4]

Proposed Experimental Workflow for Detection

Caption: Proposed workflow for the extraction and identification of this compound.

Potential Role in Signaling Pathways

While no specific signaling pathways involving this compound have been identified, the broader class of branched-chain fatty acids has been implicated in cell-cell signaling, particularly in bacteria. For instance, in Myxococcus xanthus, branched-chain fatty acids are thought to act as extracellular signals that regulate developmental processes.[5]

Given its structure, it is plausible that this compound or its derivatives could interact with nuclear receptors or other cellular targets involved in lipid metabolism and inflammation. Further research is needed to explore these potential roles.

Hypothetical Signaling Interaction

Caption: Hypothetical interaction with a nuclear receptor.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. The indirect evidence from the identification of similar compounds in plants provides a strong rationale for a targeted search for this molecule in a wider range of natural sources. The experimental protocols outlined in this guide offer a starting point for such investigations. Future research should focus on:

-

Screening of Plant and Microbial Metabolomes: A systematic screening of extracts from Citrullus colocynthis and other related species, as well as diverse microbial sources, using the described GC-MS methodology.

-

Stable Isotope Labeling Studies: To confirm the proposed biosynthetic pathway, feeding studies with labeled leucine could be conducted in organisms found to produce the compound.

-

Bioactivity Screening: Once isolated or synthesized, this compound should be screened for its activity in various bioassays, particularly those related to lipid metabolism and inflammation, to elucidate its potential biological function.

Unraveling the natural sources and biological roles of this compound could open new avenues for drug discovery and a deeper understanding of the chemical diversity of the natural world.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-5-oxohexanoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-oxohexanoic acid is a keto acid, a class of organic compounds containing both a carboxylic acid and a ketone functional group. Its structure suggests potential involvement in various metabolic pathways, and its functional groups offer sites for a variety of chemical modifications, making it a molecule of interest for synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential biological relevance. Due to a notable absence of published biological studies on this specific molecule, this review also discusses the known roles of related short-chain fatty acids and keto acids to provide a framework for future research.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Its chemical structure features a six-carbon chain with a methyl group at the second carbon and a ketone at the fifth position. The presence of a chiral center at the C-2 position indicates that it can exist as two enantiomers, (S)-2-methyl-5-oxohexanoic acid and (R)-2-methyl-5-oxohexanoic acid.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 54248-02-1 | PubChem[1] |

| Canonical SMILES | CC(CCC(=O)C)C(=O)O | PubChem[1] |

| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | PubChem[1] |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic pathway is the hydrolysis of ethyl 2-methyl-5-oxohexanoate. This precursor can be synthesized through various established methods, such as the acetoacetic ester synthesis or variations thereof.

Experimental Protocol: Hydrolysis of Ethyl 2-methyl-5-oxohexanoate

This protocol is a general procedure for the hydrolysis of a β-keto ester to its corresponding carboxylic acid and can be adapted for the synthesis of this compound from its ethyl ester.

Materials:

-

Ethyl 2-methyl-5-oxohexanoate

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Ethanol or Methanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

Base-Catalyzed Hydrolysis (Saponification)

-

Dissolve ethyl 2-methyl-5-oxohexanoate in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Add water to the residue and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

Acid-Catalyzed Hydrolysis

-

Dissolve ethyl 2-methyl-5-oxohexanoate in a mixture of ethanol and water in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

Spectroscopic Data

While detailed spectra are often behind paywalls, links to 1H NMR, 13C NMR, and mass spectrometry data for this compound are available in public databases such as PubChem and SpectraBase.[1] The expected spectral features are summarized in Table 2.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons at C2 and C6, the methine proton at C2, and the methylene protons at C3 and C4. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the two methyl carbons, two methylene carbons, the methine carbon, the ketone carbonyl carbon, and the carboxylic acid carbonyl carbon. |

| Mass Spec (EI) | A molecular ion peak (M+) at m/z 144, along with characteristic fragmentation patterns including the loss of a methyl group (M-15) and a carboxyl group (M-45). |

Table 2: Expected Spectroscopic Data for this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity of this compound. No studies were identified that investigate its effects on cellular signaling, enzyme activity, or overall metabolic pathways. However, based on its structural similarity to other short-chain fatty acids (SCFAs) and keto acids, we can speculate on its potential biological roles.

SCFAs are known to be important energy sources and signaling molecules.[6] They can influence a variety of cellular processes, including gene expression, inflammation, and cell proliferation.[7] Keto acids are intermediates in the metabolism of amino acids and fatty acids.

Potential Metabolic Involvement

Given its structure, this compound could potentially be a metabolite in fatty acid or amino acid metabolism. A hypothetical metabolic pathway could involve its formation from the oxidation of a corresponding branched-chain amino acid or fatty acid.

Future Research Directions

The absence of biological data on this compound presents a clear opportunity for future research. Key areas of investigation could include:

-

Metabolomic studies: To determine if this compound is an endogenous metabolite in various biological systems.

-

Enzyme inhibition assays: To screen for potential inhibitory effects on enzymes involved in metabolic pathways.

-

Cell signaling studies: To investigate its effects on known signaling pathways, such as those regulated by G-protein coupled receptors that are known to be activated by SCFAs.

-

Cell proliferation and toxicity assays: To assess its impact on cell viability and growth in various cell lines.

Experimental Workflow for Investigating Biological Activity

A general workflow for initiating the biological characterization of this compound is proposed below.

Conclusion

This compound is a readily synthesizable small molecule with potential for further chemical derivatization. While its chemical and physical properties are documented, a significant knowledge gap exists regarding its biological activity. Based on the known roles of structurally similar short-chain fatty acids and keto acids, it is plausible that this compound could play a role in cellular metabolism and signaling. The lack of existing biological data highlights a clear need for further research to elucidate the potential physiological and pharmacological relevance of this compound. The proposed synthetic route and experimental workflows in this guide provide a solid foundation for initiating such investigations.

References

- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aklectures.com [aklectures.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. youtube.com [youtube.com]

- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 2-Methyl-5-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methyl-5-oxohexanoic acid is presented in the tables below. It is important to note that some of these properties are computationally predicted and may vary slightly from experimentally determined values.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 54248-02-1 | [1] |

| Canonical SMILES | CC(CCC(=O)C)C(=O)O | [1] |

| InChI Key | RJKCQJNOJDMYEM-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 278.2 °C (Predicted) | |

| Density | 1.058 g/cm³ (Predicted) | |

| XLogP3 | 0.3 | [1] |

| Vapor Pressure | 0.00116 mmHg at 25°C (Predicted) |

Experimental Data and Analysis

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group at the C2 position would appear as a doublet, coupled to the adjacent methine proton. The methylene protons would exhibit complex splitting patterns due to coupling with neighboring protons. The methyl protons of the acetyl group would appear as a singlet. The carboxylic acid proton would be a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would appear at the most downfield chemical shifts. The chemical shifts of the other carbons would be consistent with their respective chemical environments.[1][2]

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.17 g/mol ). Fragmentation patterns would be consistent with the structure, showing characteristic losses of functional groups such as the carboxylic acid group and cleavage adjacent to the ketone.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Generalized Synthesis Method: Oxidation of a Secondary Alcohol

A plausible route to this compound involves the oxidation of the corresponding secondary alcohol, 2-methyl-5-hydroxyhexanoic acid.

Materials:

-

2-methyl-5-hydroxyhexanoic acid

-

An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Jones reagent)

-

Anhydrous solvent (e.g., dichloromethane for PCC, acetone for Jones reagent)

-

Apparatus for chemical synthesis including a reaction flask, condenser, and stirring mechanism

-

Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure (General Outline):

-

Dissolve the starting material, 2-methyl-5-hydroxyhexanoic acid, in a suitable anhydrous solvent in a reaction flask.

-

Slowly add the oxidizing agent to the solution at a controlled temperature (typically 0 °C or room temperature).

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by adding an appropriate reagent (e.g., isopropanol for Jones reagent).

-

Perform an aqueous work-up to remove inorganic byproducts. This typically involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous basic solution.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

Characterize the final product using NMR and MS to confirm its identity and purity.

Note: The choice of oxidizing agent and reaction conditions will depend on the scale of the reaction and the desired selectivity. It is crucial to follow all safety precautions when handling strong oxidizing agents.

Biological Activity and Signaling Pathways

The biological activity of this compound is not yet well-defined in the scientific literature. However, its structural similarity to other keto-acids and its classification as a medium-chain fatty acid derivative suggest a potential role in cellular metabolism, particularly in pathways related to fatty acid oxidation and synthesis.

Potential Role in Fatty Acid Metabolism:

Medium-chain fatty acids are known to be readily metabolized in the liver. It is plausible that this compound could serve as a substrate for enzymes involved in beta-oxidation or other fatty acid metabolic pathways. Further research is needed to elucidate its specific interactions with metabolic enzymes and its overall effect on cellular energy homeostasis.

Visualizations

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of this compound.

Caption: General analysis workflow.

Conceptual Metabolic Pathway Involvement

This diagram provides a conceptual illustration of the potential involvement of this compound in fatty acid metabolism. This is a hypothetical representation and requires experimental validation.

Caption: Conceptual metabolic pathway.

References

An In-depth Technical Guide on the Safety and Hazards of 2-Methyl-5-oxohexanoic Acid

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological properties of 2-Methyl-5-oxohexanoic acid have not been fully investigated. The information provided herein is compiled from available data on structurally related compounds and should be interpreted with caution. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

This compound is an organic compound with the molecular formula C7H12O3.[1][2] It features a carboxylic acid functional group and a ketone group, which contribute to its chemical reactivity.[3] Due to its structural features, it may serve as an intermediate in organic synthesis and potentially in metabolic pathways. This guide aims to provide a comprehensive overview of the available safety and hazard information for this compound, with the understanding that specific data for this compound is limited.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. Data is primarily sourced from chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C7H12O3 | [1][2] |

| Molecular Weight | 144.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 54248-02-1 | [1] |

| Synonyms | 5-Oxo-2-methylhexanoic acid, 2-methyl-5-ketohexanoic acid | [1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | Expected to be soluble in polar solvents | [3] |

| Purity | Min. 95% (as supplied by some vendors) | [2] |

Hazard Identification and Classification

There is no specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification available for this compound. However, based on the hazards of structurally similar compounds such as other hexanoic acid derivatives, the following potential hazards should be considered.

Note: The following table is an extrapolation based on related compounds and not specific to this compound.

| Hazard Class | Potential Classification | Basis for Extrapolation |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Based on GHS for Methyl 5-oxohexanoate (H315)[4] and Benzoic Acid (H315) |

| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | Based on GHS for Methyl 5-oxohexanoate (H319)[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Based on GHS for Methyl 5-oxohexanoate (H335)[4] |

GHS Pictograms (Potential):

Potential Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

No specific toxicological studies for this compound were found. The toxicological properties have not been fully investigated.[5][6] Information on related compounds suggests potential for maternal toxicity at high doses, though developmental effects were not clearly observed in one study on 2-methylhexanoic acid.[7]

| Toxicological Endpoint | Data | Species | Route of Administration | Source |

| Acute Oral Toxicity | No data available | |||

| Acute Dermal Toxicity | No data available | |||

| Acute Inhalation Toxicity | No data available | |||

| Mutagenicity | No information available | [5] | ||

| Carcinogenicity | No information available | |||

| Reproductive Toxicity | No information available | [5] | ||

| Developmental Toxicity | No information available | [5] |

Experimental Protocols

Due to the lack of specific safety studies on this compound, detailed experimental protocols for its safety assessment are not available in the public domain. Standard OECD guidelines for testing of chemicals would be appropriate for determining the toxicological profile of this compound.

Signaling Pathways and Mechanisms of Toxicity

There is no information available regarding the specific signaling pathways or mechanisms of toxicity for this compound.

Safe Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[5]

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[5][6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First-Aid Measures

In case of exposure, the following first-aid measures are recommended, based on general principles for handling acidic and potentially irritating chemicals.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Logical Relationships for Hazard Assessment

The following diagram illustrates the logical workflow for assessing the hazards of a chemical with limited specific data, such as this compound.

Caption: Logical workflow for assessing chemical hazards with limited data.

Conclusion

The available information on the safety and hazards of this compound is limited. While it is prudent to handle this compound as a potential skin, eye, and respiratory irritant based on data from structurally related molecules, definitive toxicological data is lacking. Researchers and drug development professionals should exercise caution and use appropriate protective measures when handling this chemical. Further investigation into its toxicological properties is warranted to establish a comprehensive safety profile.

References

- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

In-depth Technical Guide: Chiral Properties of (2S)-2-methyl-5-oxohexanoic acid

Notice of Incomplete Data: Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data regarding the specific chiral properties, stereospecific synthesis, and biological activity of (2S)-2-methyl-5-oxohexanoic acid is not available. This document provides a summary of the known information and outlines the necessary experimental protocols to characterize this molecule fully.

Introduction

(2S)-2-methyl-5-oxohexanoic acid is a chiral organic compound featuring a carboxylic acid and a ketone functional group.[1] The stereocenter at the second carbon, designated as (S), indicates that this molecule is one of a pair of enantiomers. The precise characterization of its chiral properties is essential for understanding its potential biological activity and for applications in stereoselective synthesis. This guide summarizes the currently available information and provides a roadmap for future research.

Physicochemical Properties

While experimental data is limited, several physicochemical properties of 2-methyl-5-oxohexanoic acid have been computed and are presented below. It is important to note that these are theoretical values for the racemic mixture and may differ for the pure (2S)-enantiomer.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [2] |

| XLogP3 | 0.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 144.078644241 Da | [2] |

| Polar Surface Area | 54.4 Ų | [2] |

Stereochemistry and Chiral Properties

The defining feature of (2S)-2-methyl-5-oxohexanoic acid is its chirality. The "(2S)" designation refers to the spatial arrangement of the substituents around the chiral carbon atom at the second position of the hexanoic acid chain.

Optical Activity

The specific rotation ([α]D) is a fundamental characteristic of a chiral molecule and is a measure of its ability to rotate the plane of polarized light. To date, no experimentally determined value for the specific rotation of (2S)-2-methyl-5-oxohexanoic acid has been reported in the literature.

Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. A CD spectrum would provide valuable information about the conformation and electronic transitions of (2S)-2-methyl-5-oxohexanoic acid. No CD spectroscopic data for this compound is currently available.

Synthesis and Enantioselective Analysis

The synthesis of enantiomerically pure (2S)-2-methyl-5-oxohexanoic acid is a key challenge. While general methods for the synthesis of this compound exist, specific protocols for the stereoselective synthesis of the (2S)-enantiomer are not well-documented.

Proposed Experimental Protocol for Stereospecific Synthesis

A potential synthetic route could involve the asymmetric alkylation of a chiral enolate derived from a suitable carboxylic acid precursor. The following is a generalized, hypothetical workflow for such a synthesis.

Caption: Hypothetical workflow for the stereospecific synthesis.

Proposed Experimental Protocol for Chiral HPLC Analysis

To determine the enantiomeric excess (e.e.) of a synthesized sample, a chiral High-Performance Liquid Chromatography (HPLC) method is required.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.

Method:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

The two enantiomers should elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-oxohexanoic acid, its derivatives, and related compounds. It covers their chemical properties, synthesis methodologies, and potential therapeutic applications, with a focus on antimicrobial and antitumor activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | Methyl 5-oxohexanoate |

| Molecular Formula | C7H12O3[1] | C7H12O3[2][3] |

| Molecular Weight | 144.17 g/mol [1] | 144.17 g/mol [2][3] |

| IUPAC Name | This compound[1] | methyl 5-oxohexanoate[2] |

| CAS Number | 54248-02-1[1] | 13984-50-4[2][3] |

| Computed XLogP3 | 0.3[1] | 0.2[2] |

| Hydrogen Bond Donor Count | 1[1] | 0[2] |

| Hydrogen Bond Acceptor Count | 3[1] | 3[2] |

| Rotatable Bond Count | 3[1] | 4[2] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives, such as esters and amides, can be achieved through standard organic chemistry reactions. The following are generalized protocols based on established methods for esterification and amidation of carboxylic acids.

General Protocol for Esterification

The synthesis of 2-Methyl-5-oxohexanoate esters can be achieved via Fischer esterification, a common method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Workflow for Esterification:

Caption: General workflow for the synthesis of 2-Methyl-5-oxohexanoate esters.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol for the methyl ester).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by distillation or column chromatography to yield the final product.

General Protocol for Amidation

The synthesis of this compound amides can be performed by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

Workflow for Amidation:

Caption: General workflow for the synthesis of 2-Methyl-5-oxohexanamide derivatives.

Detailed Methodology (via Acyl Chloride):

-

Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl2) dropwise to a solution of this compound in an anhydrous solvent like dichloromethane (DCM) at 0°C. Stir the reaction at room temperature until the evolution of gas ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Amidation Reaction: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. Add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Biological Activities and Potential Therapeutic Applications

While specific studies on the biological activities of this compound derivatives are limited, the broader class of keto acids and their derivatives has shown promise in various therapeutic areas, particularly as antimicrobial and antitumor agents.

Antimicrobial Activity

Keto acid derivatives have been investigated for their antibacterial properties. The proposed mechanism of action for some diketo acids involves the inhibition of essential bacterial enzymes, such as methionine aminopeptidases (MetAPs).[4][5] These enzymes are crucial for bacterial survival, making them attractive targets for novel antibiotics. The diketo functionality is believed to coordinate with the metal ions in the active site of these enzymes, leading to their inhibition.[5]

Table 2: Antimicrobial Activity of Representative Keto Acid Derivatives (Illustrative Data for Related Compounds)

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Diketo Esters | Streptococcus pneumoniae | 62.5 µg/mL | [4] |

| Diketo Esters | Enterococcus faecalis | 31.25 µg/mL | [4] |

| Diketo Esters | Escherichia coli | 62.5 µg/mL | [4] |

Antitumor Activity

Research into analogous compounds suggests that derivatives of keto acids could possess antitumor properties. For instance, certain thiophene analogues of dideazafolic acid, which share structural motifs with some keto acid derivatives, have demonstrated inhibitory effects on tumor cell growth in culture.

Signaling Pathways

Keto acids and ketone bodies can act as signaling molecules, influencing various cellular pathways.[6][7] While the specific signaling roles of this compound are not well-defined, we can extrapolate from the known functions of other keto acids to propose a hypothetical signaling network. Key pathways potentially affected include those involved in metabolism, inflammation, and oxidative stress. For example, ketone bodies are known to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression.[7]

Hypothetical Signaling Pathway Influenced by Keto Acids:

Caption: Hypothetical signaling pathways potentially modulated by this compound derivatives.

This diagram illustrates how a this compound derivative might enter a cell and be metabolized, while also influencing key signaling pathways like HDAC, NF-κB, and MAPK, ultimately leading to various cellular responses.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with potential for development as therapeutic agents. While current research is limited, the known biological activities of related keto acids provide a strong rationale for further investigation. Future work should focus on the synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also required to elucidate the specific signaling pathways and molecular targets of these compounds. Such research will be crucial for unlocking their full therapeutic potential.

References

- 1. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, 5-oxo-, methyl ester [webbook.nist.gov]

- 4. Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. researchgate.net [researchgate.net]

- 7. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Methyl-5-oxohexanoic Acid

FOR IMMEDIATE RELEASE

Comprehensive Mass Spectrometry Solutions for the Analysis of 2-Methyl-5-oxohexanoic Acid

ANYTOWN, USA – October 26, 2025 – Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for the robust and reliable mass spectrometry analysis of this compound. This crucial keto acid can be effectively quantified and characterized using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the inherent reactivity and thermal instability of keto acids, derivatization is a critical step to ensure accurate and reproducible results.[1]

This document outlines two primary methodologies: a GC-MS method following methoximation and silylation, and an LC-MS/MS method utilizing O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatization.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 54248-02-1[2] |

Method 1: GC-MS Analysis following Derivatization

Gas chromatography-mass spectrometry offers high separation efficiency and is a powerful tool for the analysis of volatile compounds. To make this compound amenable to GC-MS analysis, a two-step derivatization process is employed: methoximation to protect the keto group, followed by silylation of the carboxylic acid group to increase volatility.[3]

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Accurately weigh 1-10 mg of the sample into a glass vial.

-

For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acid fraction.

-

Lyophilize the sample to complete dryness to remove all water, which can interfere with the derivatization reagents.[3]

2. Derivatization (Methoximation followed by Silylation):

-

Methoximation:

-

Silylation:

3. GC-MS Instrumentation and Parameters:

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 40-500 |

Data Presentation: GC-MS Performance

The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of derivatized this compound. These values are representative and may vary based on instrumentation and matrix effects.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.05 - 0.5 µM |

| Limit of Quantitation (LOQ) | 0.2 - 1.5 µM |

| Linearity (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 90 - 110% |

Predicted Fragmentation Pathway of TMS-derivatized this compound Methoxime

The electron ionization of the derivatized analyte is expected to produce a characteristic fragmentation pattern. The molecular ion may be weak or absent. Key fragments would arise from alpha-cleavages adjacent to the carbonyl and carboxyl groups, as well as McLafferty rearrangements.[4][5]

Caption: Predicted GC-MS fragmentation of derivatized this compound.

Method 2: LC-MS/MS Analysis following Derivatization

Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity, making it ideal for complex biological matrices. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) allows for robust analysis of keto acids in the negative ion mode.[6][7]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

-

Prepare aqueous standards of this compound.

-

For biological samples, perform protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) followed by centrifugation.

2. Derivatization:

-

To 100 µL of sample or standard, add 50 µL of 10 mM PFBO in a suitable buffer (e.g., 100 mM acetate buffer, pH 5.0).

-

Incubate at 60°C for 60 minutes.[7]

-

The reaction mixture can be directly injected or further diluted prior to LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Parameters:

| Parameter | Setting |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | Sciex QTRAP 6500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 500°C |

| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusion of the derivatized standard. A predicted transition would be the loss of the pentafluorobenzyl group. |

Data Presentation: LC-MS/MS Performance

The following table presents the expected quantitative performance for the LC-MS/MS analysis of PFBO-derivatized this compound. These values are based on similar keto acid analyses and may require optimization.[6][7]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.01 - 0.1 µM[6][7] |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 µM |

| Linearity (r²) | > 0.997[6][7] |

| Intra-day Precision (%CV) | < 5%[6][7] |

| Inter-day Precision (%CV) | < 10% |

| Recovery | 95 - 110%[6][7] |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS analyses.

Caption: GC-MS experimental workflow for this compound analysis.

Caption: LC-MS/MS experimental workflow for this compound analysis.

These detailed application notes and protocols provide a solid foundation for researchers to develop and validate robust methods for the analysis of this compound in various matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C7H12O3 | CID 440620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-5-oxohexanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-oxohexanoic acid is a keto acid that can be of interest in various fields, including metabolomics and drug development, due to its structural similarity to endogenous metabolites. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, due to the low volatility and polar nature of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a two-step derivatization process of methoximation and silylation.

Principle

The analytical method involves the derivatization of this compound to enhance its volatility for GC-MS analysis. The keto group is first protected by methoximation, which prevents tautomerization and the formation of multiple derivatives.[1] Subsequently, the carboxylic acid group is silylated to replace the active hydrogen with a trimethylsilyl (TMS) group, increasing its volatility and reducing its polarity.[1][2] The resulting derivative is then introduced into the GC-MS system for separation and detection.

Experimental Protocols

1. Materials and Reagents

-

This compound standard

-

Pyridine

-

Methoxyamine hydrochloride (MeOx)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate (GC grade)

-

Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Sample matrix (e.g., plasma, cell culture media)

2. Sample Preparation

A liquid-liquid extraction is performed to isolate this compound from the sample matrix.

-

To 100 µL of the sample, add an appropriate amount of internal standard.

-

Acidify the sample by adding 10 µL of 1M HCl.

-

Add 500 µL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.[3]

-

Transfer the upper organic layer (ethyl acetate) to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization Protocol

The dried extract undergoes a two-step derivatization process.[1][2]

Step 1: Methoximation

-

Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample residue.

-

Incubate the mixture at 37°C for 90 minutes with shaking.[1] This step converts the keto group into an oxime.[1]

Step 2: Trimethylsilylation (TMS)

-

Add 80 µL of MSTFA to the reaction mixture.

-

Incubate at 37°C for 30 minutes with shaking.[1] This reaction adds a trimethylsilyl group to the carboxylic acid.[1]

-

After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: Zebron ZB-1701 (30 m x 250 µm ID x 0.15 µm film thickness) or similar mid-polarity column.[3]

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 10:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-